N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Description
N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C21H21N3O3S and its molecular weight is 395.48. The purity is usually 95%.
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Scientific Research Applications
Herbicidal Activity
Research has shown that certain sulfonamide compounds, closely related to the chemical structure , exhibit herbicidal activities. These compounds, including derivatives of N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, have been synthesized and tested for their effectiveness in controlling weed growth. The enantiomers of these compounds were synthesized to study the stereochemical structure-activity relationship in herbicidal efficacy (Hosokawa et al., 2001).
Antimicrobial Activity
Sulfonamide derivatives, including those structurally similar to the compound , have been explored for their antimicrobial properties. The compounds synthesized have demonstrated varying degrees of inhibitory activity against a range of bacterial and fungal pathogens. This suggests a potential application in the development of new antimicrobial agents (Sarvaiya et al., 2019).
Anticancer Research
Compounds structurally related to this compound have been evaluated for their anticancer properties. These derivatives have been tested against various cancer cell lines, indicating their potential as chemotherapeutic agents. The structure-activity relationships of these compounds provide valuable insights for the development of new cancer treatments (Redda et al., 2011).
Properties
IUPAC Name |
N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-24-21(25)12-11-20(22-24)17-7-4-8-18(13-17)23-28(26,27)19-10-9-15-5-2-3-6-16(15)14-19/h4,7-14,23H,2-3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBVQKQQATVHMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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